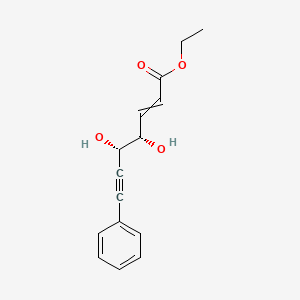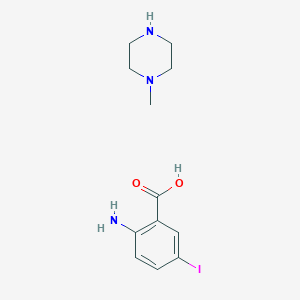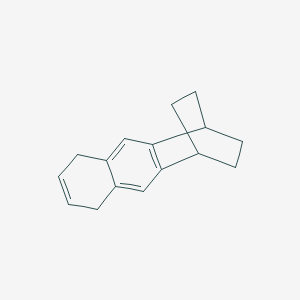
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position and a 3-fluorophenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzyl-2-(3-fluorophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide and 3-fluoroaniline.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting benzyl bromide with 3-fluoroaniline under basic conditions to form N-benzyl-3-fluoroaniline.
Cyclization: The intermediate is then subjected to cyclization using ethylene oxide or a similar reagent to form the morpholine ring.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Methods: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-4-Benzyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(4-fluorophenyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a morpholine ring.
trans-[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride: Contains a cyclopropyl group instead of a benzyl group.
Cyclopropanemethanol, 2-[[2,4-dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl): Features a cyclopropane ring and a pyrimidinyl group.
Uniqueness
(2S)-4-Benzyl-2-(3-fluorophenyl)morpholine is unique due to its specific combination of a benzyl group and a 3-fluorophenyl group on a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
920798-60-3 |
|---|---|
Fórmula molecular |
C17H18FNO |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
(2S)-4-benzyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C17H18FNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2/t17-/m1/s1 |
Clave InChI |
FLJPXHBOXRKYIM-QGZVFWFLSA-N |
SMILES isomérico |
C1CO[C@H](CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |
SMILES canónico |
C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


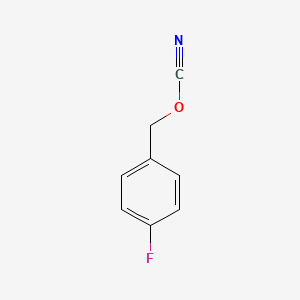
![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)


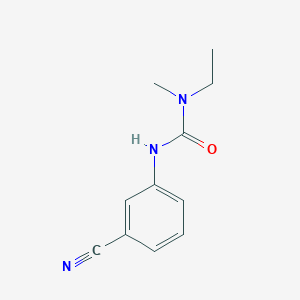

![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)

